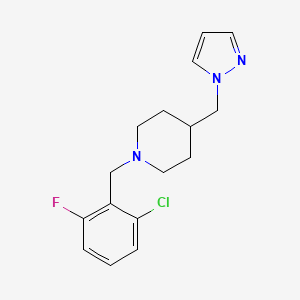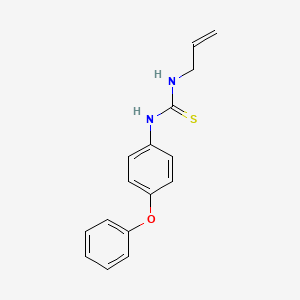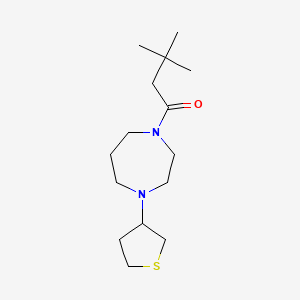![molecular formula C25H41Cl2N3O2 B2633938 (1S,4R,E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one O-(2-hydroxy-3-(4-phenethylpiperazin-1-yl)propyl) oxime dihydrochloride CAS No. 1217881-14-5](/img/structure/B2633938.png)
(1S,4R,E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one O-(2-hydroxy-3-(4-phenethylpiperazin-1-yl)propyl) oxime dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains a bicyclo[2.2.1]heptan-2-one core, which is a type of bicyclic compound with a ketone functional group . The molecule also contains a piperazine ring, which is a common feature in many pharmaceuticals, and an oxime group, which is a functional group containing a carbon-nitrogen double bond with the nitrogen attached to a hydroxyl group.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and stereocenters. The bicyclo[2.2.1]heptan-2-one core would form a rigid, three-dimensional structure, and the configuration of the stereocenters would significantly affect the molecule’s overall shape .Applications De Recherche Scientifique
Stereoselective Synthesis and Structural Determination
Grošelj et al. (2002) explored the stereoselective synthesis of related bicyclic compounds, emphasizing the importance of structural determination through NMR and X-ray diffraction in understanding these complex molecules (Grošelj et al., 2002).
Beckmann Rearrangement Studies
Koval’skaya et al. (2004) investigated the Beckmann rearrangement of similar bicyclic ketone oximes, highlighting the transformation of these compounds under acidic conditions, which is relevant for understanding the chemical behavior of similar structures (Koval’skaya et al., 2004).
Spectroscopic Analysis of Bicyclic Compounds
Longhi et al. (2013) conducted a comprehensive study on the spectroscopic properties of bicyclic ketones, including UV, CD, fluorescence, and CPL spectra. Their research provides insights into the electronic properties of these compounds, which could be relevant to the compound (Longhi et al., 2013).
Synthesis of O-[omega-(Dialkylamino)alkyl]oximes
Schenone et al. (1994) described the synthesis of similar bicyclic ketone oximes, which could offer a methodological perspective for synthesizing the compound (Schenone et al., 1994).
Synthesis and Dehydration Studies
Bondar' et al. (2001) reported on the synthesis and dehydration of related bicyclic compounds, providing a chemical synthesis pathway that might be applicable to the compound of interest (Bondar' et al., 2001).
Hydroxylation Studies
Vedejs and Larsen (2003) explored the hydroxylation of enolates in bicyclic ketones, which could offer insights into the chemical modification possibilities for the compound (Vedejs & Larsen, 2003).
Building Block Synthesis for Biological Applications
Silva et al. (2020) discussed the synthesis of bicyclic ketone derivatives using classical methods, which might be relevant for the compound , especially in the context of creating substances with potential biological activities (Silva et al., 2020).
Heterocyclic Derivative Synthesis for Biological Screening
Sokolova et al. (2017) synthesized novel heterocyclic derivatives of bicyclic ketones and screened them for various biological activities. This approach could be applicable to the compound for potential biological applications (Sokolova et al., 2017).
Crystal Structure Analysis
Filatov et al. (2013) focused on the crystal structure analysis of a stereoisomeric mixture derived from camphorquinone, which could provide a model for understanding the crystallography of similar bicyclic ketones (Filatov et al., 2013).
Propriétés
IUPAC Name |
1-[4-(2-phenylethyl)piperazin-1-yl]-3-[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]oxypropan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39N3O2.2ClH/c1-24(2)21-9-11-25(24,3)23(17-21)26-30-19-22(29)18-28-15-13-27(14-16-28)12-10-20-7-5-4-6-8-20;;/h4-8,21-22,29H,9-19H2,1-3H3;2*1H/b26-23+;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRGOZRBXUBFFT-KYAAJVPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=NOCC(CN3CCN(CC3)CCC4=CC=CC=C4)O)C2)C)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2CCC1(/C(=N/OCC(CN3CCN(CC3)CCC4=CC=CC=C4)O)/C2)C)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H41Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,3-dimethoxybenzamide](/img/structure/B2633855.png)
![3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2633858.png)
![1,1-Dimethyl-3-[1-(4-oxopentanoyl)piperidin-4-yl]urea](/img/structure/B2633860.png)


![2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2633863.png)

![2-[(1S,2R)-2-(3-Bromophenyl)cyclopropyl]acetic acid](/img/structure/B2633868.png)

![N-(3-Acetylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamide](/img/structure/B2633871.png)
![2-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2633872.png)
![Ethyl 2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate](/img/structure/B2633873.png)
![6-Methyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2633876.png)
![1-(1-Methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2633878.png)